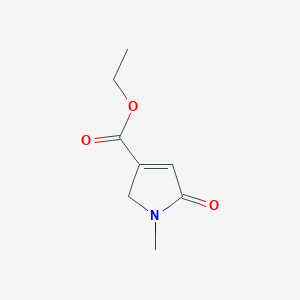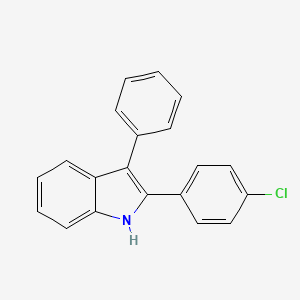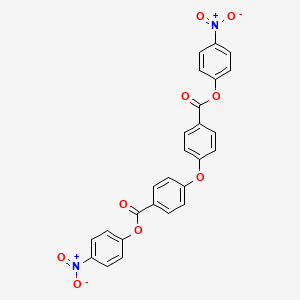
Bis(4-nitrophenyl) 4,4'-oxydibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-nitrophenyl) 4,4’-oxydibenzoate is an organic compound with the molecular formula C26H16N2O9 It is characterized by the presence of nitrophenyl groups and an oxydibenzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-nitrophenyl) 4,4’-oxydibenzoate typically involves the reaction of 4-nitrophenol with 4,4’-oxydibenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is usually conducted under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of Bis(4-nitrophenyl) 4,4’-oxydibenzoate may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts, such as tetraethylammonium bromide, can optimize the reaction conditions and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
Bis(4-nitrophenyl) 4,4’-oxydibenzoate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 4,4’-oxydibenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous sodium hydroxide (NaOH) for basic hydrolysis; hydrochloric acid (HCl) for acidic hydrolysis.
Major Products Formed
Reduction: 4-aminophenyl 4,4’-oxydibenzoate.
Hydrolysis: 4-nitrophenol and 4,4’-oxydibenzoic acid.
Scientific Research Applications
Bis(4-nitrophenyl) 4,4’-oxydibenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(4-nitrophenyl) 4,4’-oxydibenzoate involves its ability to interact with various molecular targets. For instance, its nitrophenyl groups can participate in electron transfer reactions, making it useful in redox chemistry. Additionally, its ester bonds can undergo hydrolysis, releasing active components that can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Bis(4-nitrophenyl)squaramide: Similar in structure but contains a squaramide core instead of an oxydibenzoate core.
Bis(4-fluoro-3-nitrophenyl) sulfone: Contains fluoro and nitro groups but has a sulfone core.
Uniqueness
Bis(4-nitrophenyl) 4,4’-oxydibenzoate is unique due to its combination of nitrophenyl groups and an oxydibenzoate core, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific electron transfer capabilities and stability under various conditions .
Properties
CAS No. |
188895-97-8 |
|---|---|
Molecular Formula |
C26H16N2O9 |
Molecular Weight |
500.4 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-[4-(4-nitrophenoxy)carbonylphenoxy]benzoate |
InChI |
InChI=1S/C26H16N2O9/c29-25(36-23-13-5-19(6-14-23)27(31)32)17-1-9-21(10-2-17)35-22-11-3-18(4-12-22)26(30)37-24-15-7-20(8-16-24)28(33)34/h1-16H |
InChI Key |
PCZNQQLHQVVBDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


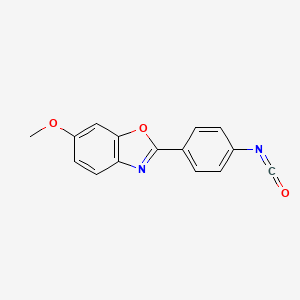
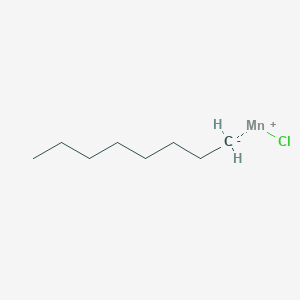

![4-[(4-{[10-(4-{[(Benzyloxy)carbonyl]oxy}phenoxy)decyl]oxy}-2-tert-butylphenoxy)carbonyl]benzoate](/img/structure/B12550998.png)
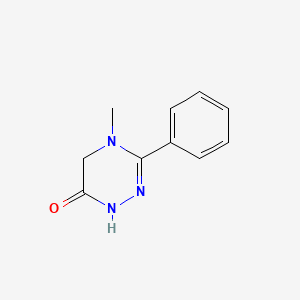
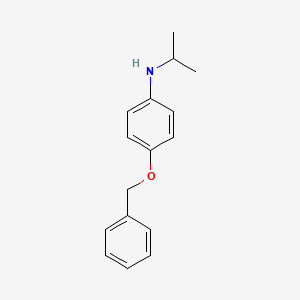
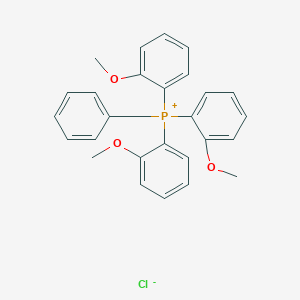
![[(4-Chlorophenyl)methyl]phosphonic dichloride](/img/structure/B12551026.png)
